(3,3-Dimethylbutyl)hydrazine hydrochloride
Overview
Description
(3,3-Dimethylbutyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H17ClN2. It belongs to the hydrazine family and is characterized by the presence of a hydrazine group attached to a 3,3-dimethylbutyl chain. This compound is typically found in a powdered form and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)hydrazine hydrochloride typically involves the reaction of 3,3-dimethylbutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,3-Dimethylbutylamine+Hydrazine hydrate+Hydrochloric acid→(3,3-Dimethylbutyl)hydrazine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or filtration.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted hydrazine derivatives.
Scientific Research Applications
(3,3-Dimethylbutyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbutyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with specific functional groups on target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethylbutyl)hydrazine
- (3,3-Dimethylbutyl)hydrazine sulfate
- (3,3-Dimethylbutyl)hydrazine nitrate
Uniqueness
(3,3-Dimethylbutyl)hydrazine hydrochloride is unique due to its specific molecular structure and the presence of the hydrochloride group, which can influence its solubility, reactivity, and overall chemical properties. This makes it distinct from other similar compounds and suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3,3-dimethylbutylhydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.ClH/c1-6(2,3)4-5-8-7;/h8H,4-5,7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRBRHSMUPEADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-39-5 | |
Record name | Hydrazine, (3,3-dimethylbutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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